molecular formula C12H13ClN6O4S B2900791 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-65-1

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

货号 B2900791
CAS 编号: 900135-65-1
分子量: 372.78
InChI 键: DMPHQUPTLAHRFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling.

作用机制

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a potent and selective inhibitor of BTK, a key mediator of B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is essential for B-cell development and activation. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules. Inhibition of BTK by 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide blocks downstream signaling and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to inhibit BTK activity in vitro and in vivo. In preclinical models of B-cell malignancies, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth. 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. In clinical trials, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to be well-tolerated and has demonstrated promising anti-tumor activity in patients with relapsed/refractory CLL and MCL.

实验室实验的优点和局限性

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying B-cell receptor signaling in vitro and in vivo. However, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has limitations in terms of its solubility and pharmacokinetics, which may affect its use in certain experimental settings. Additionally, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

未来方向

For 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide research include the evaluation of its efficacy in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in cancer therapy. Finally, the identification of biomarkers of response to BTK inhibition may help to identify patients who are most likely to benefit from 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide and other BTK inhibitors.

合成方法

The synthesis of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2013. The synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 1H-tetrazole-5-carboxylic acid to form the tetrazole ring. The final step involves the sulfonation of the morpholine nitrogen with chlorosulfonic acid to form the sulfonyl group.

科学研究应用

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been studied extensively in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

属性

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O4S/c13-9-2-1-8(11(20)14-12-15-17-18-16-12)7-10(9)24(21,22)19-3-5-23-6-4-19/h1-2,7H,3-6H2,(H2,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHQUPTLAHRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。